Beryllium-aluminum-silicate

Description

Significance and Context in Inorganic Chemistry and Materials Research

From an inorganic chemistry perspective, beryllium aluminum silicate (B1173343) is classified as a cyclosilicate, or ring silicate. ftmmachinery.comalexstrekeisen.it Its crystal structure is hexagonal and consists of vertically stacked rings of silicate tetrahedra (Si₆O₁₈). These rings form distinct channels along the crystal's c-axis, which are interconnected by beryllium and aluminum cations in tetrahedral and octahedral coordination, respectively. alexstrekeisen.itrruff.infowisc.edu

A key feature of the beryl (B75158) structure is the ability of these channels to accommodate various ions, atoms, and molecules. wikipedia.org This incorporation of impurities, such as iron (Fe²⁺/Fe³⁺), chromium (Cr³⁺), or manganese (Mn²⁺/Mn³⁺), is responsible for the diverse coloration observed in its gem varieties and influences the material's optical properties. wikipedia.orgalexstrekeisen.it In materials research, beryl is primarily valued as the most significant commercial source of beryllium metal. nih.govnih.gov Beryllium itself is a high-strength, lightweight metal with exceptional thermal stability, thermal conductivity, and a high stiffness-to-weight ratio, making it indispensable for advanced applications. goodfellow.comwikipedia.org

Scope and Objectives of Contemporary Beryllium-Aluminum-Silicate Investigations

Modern research into beryllium aluminum silicate is multifaceted, extending beyond its traditional geological and gemological importance. Key areas of investigation include:

Advanced Composite Materials: Researchers are actively exploring the use of beryl as a reinforcing agent in metal matrix composites (MMCs). For instance, studies on aluminum-beryl (Al-Beryl) composites fabricated via powder metallurgy have shown that the addition of beryl particles increases the hardness and modifies the thermal expansion behavior of the aluminum matrix. scirp.orgresearchgate.net These investigations aim to develop lightweight, high-strength materials suitable for structural applications. scirp.org

Synthesis of High-Purity Crystals: The synthesis of large, high-quality beryl crystals is a significant objective for both industrial and technological applications. google.com Methods such as hydrothermal processes and flux growth are employed to create synthetic beryl and its varieties, like emerald. google.comgia.edu These synthetic crystals are not only used in jewelry but are also crucial for applications requiring specific optical properties, such as in certain laser technologies. ftmmachinery.comdalloz-stones.com

Overview of Key Academic Disciplines Engaging with this compound Research

The study of beryllium aluminum silicate is inherently interdisciplinary, attracting researchers from several key scientific fields:

Materials Science and Engineering: This field focuses on the development and characterization of new materials. Research includes the fabrication of Al-Beryl composites, studying their mechanical and thermal properties, and exploring applications in aerospace and other structural domains where lightweight, high-strength materials are required. goodfellow.comscirp.orgresearchgate.net

Inorganic Chemistry: Chemists investigate the synthesis of beryl crystals, the chemical principles governing its structure, and the mechanisms of impurity incorporation. google.comgia.educhemicalbook.com The study of its chemical properties provides the foundation for its extraction and purification processes. chemicalbook.com

Geology and Mineralogy: Geologists and mineralogists study the natural occurrence, formation, and properties of beryl. wikipedia.orgalexstrekeisen.it They identify new sources of the mineral and characterize its different varieties, which is fundamental for its role as the primary ore of beryllium. nsw.gov.au

Nuclear Science: Due to its low absorption cross-section for thermal neutrons and its role as a neutron reflector, beryllium extracted from beryl is a critical material in nuclear reactors and weapons technology. geologyscience.commooneyfinemineral.comrsc.org This drives research into the purification and fabrication of beryllium components for the nuclear industry. geologyscience.com

Physics and Optics: Physicists study the unique optical and physical properties of beryl. Its transparency, refractive index, and the ability to be used in laser systems make it a subject of interest for optical applications. ftmmachinery.com

Data Tables

Table 1: Physical and Chemical Properties of Beryllium Aluminum Silicate (Beryl)

| Property | Value/Description | References |

|---|---|---|

| Chemical Formula | Be₃Al₂(SiO₃)₆ or Be₃Al₂Si₆O₁₈ | wikipedia.orggeologyscience.com |

| Crystal System | Hexagonal | wikipedia.orggeologyscience.com |

| Hardness (Mohs Scale) | 7.5 - 8 | geologyscience.comftmmachinery.com |

| Density (g/cm³) | 2.63 - 2.90 | geologyscience.com |

| Cleavage | Imperfect/Indistinct Basal | geologyscience.comalexstrekeisen.it |

| Refractive Index | 1.57 - 1.58 | studycorgi.com |

| Luster | Vitreous (glass-like) | stonemania.co.uk |

| Transparency | Transparent to Translucent | geologyscience.com |

| Melting Point | Incongruent melting; softens between 1475°C and 1550°C | scirp.org |

Table 2: Common Varieties of Beryl and Their Coloring Impurities

| Variety Name | Color | Coloring Impurity/Ion | References |

|---|---|---|---|

| Emerald | Green to Yellowish-Green | Chromium (Cr³⁺), sometimes Vanadium (V³⁺) | alexstrekeisen.itstudycorgi.com |

| Aquamarine | Blue to Blue-Green | Iron (Fe²⁺) | alexstrekeisen.it |

| Morganite | Pink to Rose | Manganese (Mn²⁺) | alexstrekeisen.it |

| Heliodor | Golden Yellow, Greenish-Yellow | Iron (Fe³⁺) | alexstrekeisen.it |

| Goshenite | Colorless | Purest form, lacks significant impurities | alexstrekeisen.itcentreofexcellence.com |

| Red Beryl (Bixbite) | Red | Manganese (Mn³⁺) | alexstrekeisen.it |

Table 3: Research Findings on Aluminum-Beryl (Al-Beryl) Metal Matrix Composites

| Research Focus | Key Findings | References |

|---|---|---|

| Hardness | Hardness of the composite increases with a higher weight percentage of beryl reinforcement. Finer beryl particles lead to higher hardness compared to coarser particles. | scirp.org |

| Thermal Expansion | The Coefficient of Thermal Expansion (CTE) of the composite decreases as the percentage of beryl reinforcement increases. | scirp.org |

| Microstructure | Vacuum sintering at 600°C promotes excellent bonding between the aluminum matrix and beryl particulates, enhancing the composite's strength. | scirp.org |

| Corrosion Resistance | Addition of CeO₂ to Al-Beryl composites significantly improves corrosion resistance. | researchgate.net |

Structure

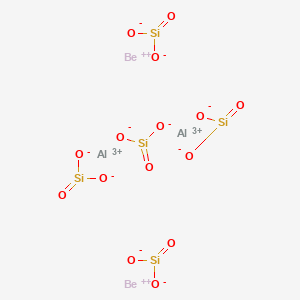

2D Structure

Properties

CAS No. |

37220-37-4 |

|---|---|

Molecular Formula |

Al2Be2O15Si5 |

Molecular Weight |

452.40 g/mol |

IUPAC Name |

dialuminum;diberyllium;dioxido(oxo)silane |

InChI |

InChI=1S/2Al.2Be.5O3Si/c;;;;5*1-4(2)3/q2*+3;2*+2;5*-2 |

InChI Key |

KSWWQZIPBNRBPA-UHFFFAOYSA-N |

Canonical SMILES |

[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] |

Origin of Product |

United States |

Historical Perspectives and Early Discoveries of Beryllium Aluminum Silicate

Chronology of Elemental Component Identification from Beryllium-Aluminum-Silicate Mineral Sources

The identification of beryllium aluminum silicate's constituent elements—beryllium, aluminum, and silicon—was a gradual process, marking significant milestones in the history of chemistry. The mineral beryl (B75158) was the direct source for the discovery of beryllium and a key subject in the characterization of aluminum and silicon as components of silicate (B1173343) minerals.

Beryllium (Be): In 1798, the French chemist Nicolas-Louis Vauquelin, at the request of mineralogist René-Just Haüy, analyzed beryl and emerald samples. rsc.org Vauquelin discovered that both minerals were a form of aluminum silicate that contained a previously unknown element, which he identified as an oxide. britannica.comrsc.orgacs.org Due to the sweet taste of its compounds, the element was initially named "glucinium" (from the Greek glykys for "sweet"). nih.govmelscience.com The name was later changed to beryllium, derived from the mineral beryl. uwaterloo.cachronoflotimeline.com The metallic form of beryllium was first isolated independently in 1828 by German chemist Friedrich Wöhler and French chemist Antoine A.B. Bussy, who both reduced beryllium chloride with potassium. britannica.comnih.govmelscience.com

Aluminum (Al): Aluminum is a key component of the vast majority of silicate minerals in the Earth's crust, including beryl. wikipedia.org While the compound alum, an aluminum salt, was used in ancient times, the element itself remained undiscovered. wikipedia.org In the 18th century, chemists established that an "earth" called alumina (B75360) was the oxide of a new metal. wikipedia.org Sir Humphry Davy named the metal "aluminum" in 1808 and was convinced of its existence, though he was unable to isolate it. rsc.orgbritannica.comsciencehistory.org Danish physicist Hans Christian Ørsted is credited with producing the first impure sample of aluminum in 1825. britannica.com

Silicon (Si): As a silicate, the presence of silicon is fundamental to the compound's structure. Silicon compounds like silica (B1680970) (in the form of quartz and flint) have been used since the Stone Age. chemicool.com In 1787, Antoine Lavoisier proposed that silica was likely an oxide of a new element. chemicool.comperiodic-table.com Several researchers made attempts to isolate it, but Swedish chemist Jöns Jacob Berzelius is generally credited with the discovery in 1824. periodic-table.comnih.govrsc.org Berzelius prepared amorphous silicon by heating potassium fluorosilicate with potassium and then purifying the product. chemicool.comrsc.org

| Year | Scientist(s) | Discovery | Source Mineral |

|---|---|---|---|

| 1798 | Nicolas-Louis Vauquelin | Discovered the oxide of a new element, Beryllium (initially named Glucinium). britannica.comlibretexts.orgscienceleadership.org | Beryl / Emerald |

| 1808 | Humphry Davy | Named the metallic base of alumina as "Aluminum". rsc.orgbritannica.com | Alumina (from clay/alum) |

| 1824 | Jöns Jacob Berzelius | First to prepare and characterize amorphous Silicon. periodic-table.comnih.govwikipedia.org | Potassium Fluorosilicate |

| 1825 | Hans Christian Ørsted | First to produce an impure form of Aluminum. wikipedia.orgbritannica.com | Aluminum Chloride |

| 1828 | Friedrich Wöhler & Antoine A.B. Bussy | Independently isolated metallic Beryllium for the first time. britannica.comnih.gov | Beryllium Chloride |

Foundational Crystallographic and Compositional Characterization

The scientific understanding of beryllium aluminum silicate moved significantly forward with the development of crystallography and more precise methods of chemical analysis. These foundational studies established its definitive chemical formula and crystal structure.

Following Haüy's work, further research solidified the compositional and structural details of beryl.

Compositional Analysis: Vauquelin's initial work identified the primary components. acs.org The ideal chemical formula for beryl was eventually established as Be₃Al₂(SiO₃)₆ or, more commonly represented, Be₃Al₂Si₆O₁₈. britannica.comgeologyscience.comwebmineral.com This formula indicates a composition of 14.0% beryllium oxide (BeO), 19.0% aluminum oxide (Al₂O₃), and 67.0% silicon dioxide (SiO₂). geologyscience.com Later, more detailed analyses revealed that this ideal composition is rarely perfect. Natural beryl often contains other elements substituting for the primary ones, as well as water and various alkali ions (like sodium, lithium, and cesium) held within channels in its crystal structure. geologyscience.commsaweb.org

Crystallographic Characterization: Beryl crystallizes in the hexagonal system. uwaterloo.cageologyscience.com The definitive crystal structure was described by Bragg and West in 1926, who showed that it is a cyclosilicate, or ring silicate. msaweb.orgroyalsocietypublishing.org The structure consists of six-membered rings of silicon-oxygen tetrahedra (Si₆O₁₈) stacked in layers. These layers are linked together by beryllium and aluminum ions, creating a robust framework with distinctive open channels that run parallel to the main crystal axis. wikipedia.orgmdpi.com

| Aspect | Key Finding | Primary Contributor(s) / Year |

|---|---|---|

| Mineralogical Identity | Established that beryl and emerald are the same mineral species based on crystal form. nih.govminsocam.org | René-Just Haüy (~1798) |

| Crystal Theory | Proposed that crystals are formed by the periodic stacking of fundamental units ("molécules intégrantes"). wikipedia.orgjewellermagazine.com | René-Just Haüy (1801) |

| Chemical Formula | Determined as Be₃Al₂Si₆O₁₈. britannica.comgeologyscience.comwebmineral.com | Early 20th Century Chemists |

| Crystal Structure | Identified as a hexagonal cyclosilicate with rings of (Si₆O₁₈) tetrahedra. msaweb.orgroyalsocietypublishing.org | Bragg and West (1926) |

| Structural Feature | Characterized the open channels within the crystal structure that can host water and alkali ions. wikipedia.orgmdpi.com | Various 20th Century Researchers |

Evolution of Research Paradigms for this compound

The focus of scientific research on beryllium aluminum silicate has evolved significantly over time, shifting from classical mineralogy to its role as a strategic industrial ore and, more recently, to a subject of advanced geochemical investigation.

Initially, research was driven by gemology. The primary goal was the classification and identification of gemstones based on their physical and optical properties, a paradigm established by Haüy. minsocam.orgmnhn.fr The main interest in beryl was in its colored varieties, such as green emerald, blue-green aquamarine, pink morganite, and yellow heliodor. britannica.com

A major paradigm shift occurred around 1925 when beryllium aluminum silicate (beryl) became recognized as the most important commercial source of the element beryllium. britannica.com The demand for beryllium metal, valued for its light weight, high strength, and thermal stability, grew rapidly for use in specialty alloys, particularly for the aerospace, electronics, and nuclear industries. wikipedia.orgbritannica.comlibretexts.org This change spurred research into the geology of beryl deposits and the development of efficient methods for extracting beryllium from the mineral ore.

In recent decades, research has entered a new phase, focusing on the complex crystal chemistry of beryllium aluminum silicate and its utility as a geochemical indicator. Armed with advanced analytical techniques such as LA-ICP-MS (Laser Ablation Inductively Coupled Plasma Mass Spectrometry), scientists can now perform highly precise analyses of trace elements within the beryl crystal. researchgate.net This research has led to several key developments:

Petrogenetic Indication: The specific chemical composition of beryl, including the types and amounts of substituting alkali metals (Li, Na, Cs) and other trace elements (Fe, Mg), can reveal the conditions under which it formed. mdpi.comresearchgate.net It acts as a record of the geochemical environment and the evolutionary stage of the magma or pegmatite from which it crystallized. researchgate.net

Classification Schemes: Researchers have moved beyond simple color varieties to classify beryl into chemical types, such as "octahedral" beryls (where substitution mainly occurs at the aluminum site) and "tetrahedral" beryls (where substitution occurs at the beryllium site). msaweb.orggeoscienceworld.org Other classifications, like alkali-free, Na-beryl, and Li-Cs-beryl, are used to understand the geological history of the host rock. mdpi.com

Provenance Determination: The unique trace element fingerprint of beryl from a specific geographic location can be used to help determine the origin of gemstones, which has significant implications for geology and the gem trade. spmi.ru

This evolution from a prized gem to a strategic metal source and finally to a sophisticated tool for geological science illustrates the enduring and expanding importance of beryllium aluminum silicate in scientific research.

Synthesis and Growth Methodologies for Beryllium Aluminum Silicate

Hydrothermal Synthesis Techniques for Crystalline Beryllium-Aluminum-Silicate

Hydrothermal synthesis mimics the natural geological processes responsible for forming beryl (B75158) crystals within the Earth's crust. tairus-gems.comevitachem.com The technique involves crystallization from high-temperature, high-pressure aqueous solutions in a sealed vessel called an autoclave. tairus-gems.com This method is renowned for its ability to produce large, high-quality crystals by dissolving nutrient materials in a hot zone of the autoclave and allowing them to crystallize on a seed crystal in a cooler zone. tairus-gems.comcore.ac.uk

The general setup involves placing raw materials, such as beryllium oxide (BeO), aluminum hydroxide (B78521) (Al(OH)₃), and silica (B1680970) (SiO₂), at the bottom of the autoclave, which becomes the dissolution zone. tairus-gems.comresearchgate.net A steel diaphragm separates this from the upper growth zone, where seed crystals are placed. tairus-gems.com The autoclave is then filled with water and a mineralizer, sealed, and heated. A temperature gradient is established, with the lower part being hotter than the upper part, causing the saturated solution to move via natural convection to the cooler growth zone, where it becomes supersaturated, leading to crystal growth on the seeds. tairus-gems.com

The success of hydrothermal synthesis is contingent on the precise control of several interconnected parameters. Temperature, pressure, and the nature of the seed crystal are critical factors that dictate the rate of growth and the quality of the resulting this compound crystals.

Generally, the process is conducted at temperatures ranging from 400°C to 700°C and pressures from approximately 6,000 to 30,000 pounds per square inch (psi). google.comgoogle.com A temperature differential of 10°C to 50°C between the dissolution and growth zones is typically preferred to drive the convection and crystallization process. google.com The growth rate can be significant, with reports of up to 0.8 mm per day. geoscienceworld.org The orientation of the seed crystal also plays a role; for instance, when using sintered beryllium oxide and sapphire as nutrients, growth is fastest on seeds cut parallel to the c-axis. google.com

| Parameter | Typical Range / Value | Influence on Growth and Yield |

|---|---|---|

| Temperature | 400°C - 800°C google.comgoogle.com | Affects solubility of nutrients and kinetics of crystallization. Higher temperatures can increase growth rate but also may lead to the formation of other phases. geoscienceworld.org |

| Pressure | 7,000 - 30,000 psi (approx. 48 - 207 MPa) google.com | Maintains the aqueous medium in a supercritical state, enhancing solubility. Pressure is calculated from known pressure-temperature-volume data for water. google.com |

| Temperature Differential | 10°C - 50°C google.com | Drives the convection of the saturated solution from the dissolution zone to the growth zone, controlling the rate of supersaturation and crystal growth. |

| Seed Crystal Orientation | Cut parallel to dipyramid faces or c-axis google.com | Affects the growth rate and the morphology of the final crystal. google.com High growth rates are achieved on seed plates cut oblique to the c-axis. geoscienceworld.org |

| pH of Solution | Acidic (pH 0.2-4.5) or Alkaline (pH 7-12.5) geoscienceworld.org | Determines the effectiveness of the mineralizer and can influence which crystalline phases are stable. geoscienceworld.orgrruff.info |

Mineralizers are chemical compounds added to the aqueous solution to increase the solubility of the otherwise sparingly soluble nutrient materials (beryllium, aluminum, and silicon oxides). tairus-gems.com The choice of mineralizer fundamentally defines the chemical pathway of the synthesis, which can be either acidic or alkaline.

In acidic pathways, mineralizers such as hydrochloric acid (HCl) are used. google.com The concentration of the chloride ion is crucial, with a concentration of at least 8 molar being preferred. google.com In these highly acidic conditions, the oxides react to form soluble chloride complexes that are transported to the growth zone. google.com

In alkaline pathways, the medium consists of alkali metal halides (e.g., NaCl, KCl) or ammonium (B1175870) halides. google.comgeoscienceworld.org The presence of these salts in the solution facilitates the dissolution of the nutrients. geoscienceworld.org However, the composition of the solution must be carefully controlled. For example, studies have shown that in NaCl and KCl solutions, the solubility of beryl increases, but using NaF and KF can lower the melting temperature of beryl to 700°C. geoscienceworld.org The presence of alkali carbonates can lead to the formation of different, undesirable breakdown products. geoscienceworld.org The pH of the fluid is a critical variable, with calculations suggesting that variations in the Na/K ratio and a pH of about 5 can control the precipitation of secondary beryl in natural systems. rruff.info

Flux Growth Methodologies for Single-Crystal this compound

The flux growth method is another primary technique for synthesizing single-crystal beryllium aluminum silicate (B1173343). google.com This process involves dissolving the constituent oxides in a molten salt, known as a flux, at high temperatures. muni.czbrilliyond.com The flux acts as a solvent, lowering the temperature required to bring the nutrients into solution, thereby circumventing the issues related to beryl's high melting point. brilliyond.com Crystallization is typically induced by slowly cooling the saturated solution or by maintaining a temperature gradient within the melt. google.com

The selection of an appropriate fluxing agent is paramount to the success of the flux growth method. The ideal flux should have a low melting point, low volatility at growth temperatures, and be capable of dissolving the constituent oxides without reacting to form unwanted compounds. muni.cz Several flux systems have been successfully employed for the growth of beryllium aluminum silicate.

Commonly used fluxes include lithium molybdate (B1676688) (Li₂MoO₄), vanadium pentoxide (V₂O₅), and acidic molybdates or tungstates of alkali metals. geoscienceworld.orggoogle.com The operational temperature for flux growth is broadly between the melting point of the flux and about 1300°C. google.com For specific fluxes, the preferred temperature ranges are narrower to optimize crystal quality and growth rate. For example, a Li₂O-MoO₃ flux can be used at temperatures from 750°C to 950°C, yielding growth rates of 0.01-0.2 mm per day. google.com

| Fluxing Agent | Preferred Temperature Range | Key Characteristics / Findings |

|---|---|---|

| Acidic Lithium Molybdate | 700°C - 1000°C google.com | Effective for growing beryl. A Li₂O-MoO₃ flux with a MoO₃/Li₂O molar ratio of 3-5 is effective. google.com |

| Vanadium Pentoxide (V₂O₅) | 900°C - 1200°C google.com | Particularly advantageous for growing beryl using transfer methods. aip.org |

| Acidic Lithium Tungstate | 900°C - 1200°C google.com | A Li₂O-WO₃ flux with a WO₃/Li₂O molar ratio of 2-6 can sustain growth rates of 0.01-0.2 mm per day at 800°C-1000°C. google.com |

| Lead (II) Oxide (PbO) | ~1200°C - 1300°C brilliyond.comresearchgate.net | Used in flux systems for related beryllium minerals like chrysoberyl (B1170025). researchgate.net |

Crystal growth in a molten flux is a process of crystallization from a supersaturated solution. muni.cz Nucleation, the initial formation of a stable crystal lattice, can occur spontaneously if the solution is sufficiently supersaturated (a state often achieved by slow cooling). However, for growing large, high-quality single crystals, spontaneous nucleation is typically suppressed in favor of controlled growth on a seed crystal. researchgate.net

A common technique involves establishing a thermal gradient within the crucible. google.com Nutrient material (powdered oxides or chips of beryl) is placed in a hotter region of the flux to dissolve and saturate the solution. google.comresearchgate.net A seed crystal is placed in a cooler region. google.com Convection or diffusion transports the dissolved solutes from the hot zone to the cool zone. researchgate.net As the solution cools in the vicinity of the seed, it becomes supersaturated, and the beryllium, aluminum, and silicon oxides deposit onto the seed in the correct stoichiometric ratio (3BeO·Al₂O₃·6SiO₂), extending its crystal lattice. google.com This process allows for continuous growth as long as the temperature gradient and nutrient supply are maintained. One of the challenges with this method is the potential for the final crystal to contain inclusions of the flux material. gia.edu

High-Temperature Solid-State Reaction Pathways for this compound

High-temperature solid-state reactions involve the mixing of powdered reactants and heating them to high temperatures, below their melting points, to induce a chemical reaction and form the desired product. While hydrothermal and flux methods are dominant for growing large single crystals of beryl, solid-state pathways are used for producing polycrystalline beryl, beryl analogues, or for extracting its constituent oxides. minsocam.orgresearchgate.netchemicalbook.com

One example is the synthesis of beryl-based phosphors. In one study, a series of phosphors were prepared by mixing natural beryl powder with europium(III) oxide (Eu₂O₃) and heating the mixture at high temperatures. researchgate.net This solid-state method facilitates the diffusion of Eu³⁺ ions into the beryl host lattice. researchgate.net

Another high-temperature process is sintering, which is used in the metallurgical extraction of beryllium. Beryl ore is ground into a powder and mixed with reagents like sodium fluorosilicate and soda, then heated to around 770°C. chemicalbook.com This reaction breaks down the silicate structure to form sodium fluoroberyllate, from which beryllium hydroxide can be precipitated. chemicalbook.com Similarly, beryl analogues have been synthesized by sintering gels of the appropriate stoichiometric composition at temperatures around 1020°C. minsocam.org Another method involves heating beryl with an alkaline flux and then decomposing the mass with sulfuric acid to form sulfates, which are then heated to produce a mixture of beryllium and aluminum oxides. google.com These methods highlight the use of high-temperature solid-state chemistry to chemically alter or deconstruct the beryllium aluminum silicate structure rather than to grow it as a single crystal.

Precursor Selection and Stoichiometric Considerations

The choice of precursors and the precise control of their ratios are fundamental to the successful synthesis of beryllium aluminum silicate. The ideal stoichiometric formula for beryl is Be₃Al₂Si₆O₁₈, which dictates a molar ratio of 3:2:6 for beryllium, aluminum, and silicon, respectively. emeralds.comchemicalbook.com

Precursor materials vary depending on the chosen synthesis route:

Solid-State Synthesis: This method typically employs high-purity metal oxides as precursors. Beryllium oxide (BeO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂) are mixed in the correct stoichiometric proportions and subjected to high temperatures. chemicalbook.com

Flux Growth: In this technique, the constituent oxides (BeO, Al₂O₃, SiO₂) are dissolved in a molten salt, or "flux," which has a lower melting point than the target material. earth-science.net The choice of flux is critical and can influence crystal size and quality. Common fluxes include molybdates (Na₂O-MoO₃, Li₂O-MoO₃), vanadates (V₂O₅), and various fluorides or borates. earth-science.netresearchgate.netjst.go.jp

Hydrothermal Synthesis: This approach mimics the natural formation of beryl in the earth's crust. It utilizes aqueous solutions at high temperatures and pressures. evitachem.com Precursors are often in the form of hydroxides, such as beryllium hydroxide (Be(OH)₂) and aluminum hydroxide (Al(OH)₃), combined with a silica source like synthetic quartz. mrs-j.org A mineralizer, such as sodium hydroxide (NaOH) or a highly acidic chloride medium, is added to increase the solubility of the nutrient materials. mrs-j.orggoogle.com In some processes, natural beryl of lower quality is used as the nutrient charge that dissolves and recrystallizes on a seed crystal. tairus-gems.com

| Synthesis Method | Beryllium Source | Aluminum Source | Silicon Source | Additional Reagents (Flux/Mineralizer) |

|---|---|---|---|---|

| Solid-State | Beryllium Oxide (BeO) | Aluminum Oxide (Al₂O₃) chemicalbook.com | Silicon Dioxide (SiO₂) | Sodium Fluorosilicate (Na₂(SiF₆)) chemicalbook.com |

| Flux Growth | Beryllium Oxide (BeO) earth-science.net | Aluminum Oxide (Al₂O₃) earth-science.net | Silicon Dioxide (SiO₂) earth-science.net | V₂O₅, Na₂O-MoO₃, Li₂O-MoO₃, Vanadates, Fluorides earth-science.netresearchgate.netjst.go.jp |

| Hydrothermal | Beryllium Hydroxide (Be(OH)₂) mrs-j.org | Aluminum Hydroxide (Al(OH)₃) mrs-j.org | Synthetic Quartz (SiO₂) mrs-j.org | Sodium Hydroxide (NaOH), Acidic Chlorides mrs-j.orggoogle.com |

Sintering Mechanisms and Phase Formation in Solid-State Processes

Sintering is a key process in solid-state synthesis, involving the compaction of powdered materials through heat and pressure to form a solid mass, without melting it to the point of liquefaction. wikipedia.org For this compound, this process is crucial for creating dense ceramic bodies or for extracting beryllium from its ore.

The solid-state reaction to form beryllium silicate typically occurs at temperatures between 700°C and 1100°C. A common industrial extraction process involves sintering a mixture of beryl ore, sodium fluorosilicate, and soda at approximately 770°C. chemicalbook.com In the fabrication of aluminum-beryl metal matrix composites using powder metallurgy, vacuum sintering at 600°C has been shown to create excellent bonding between the aluminum matrix and the beryllium aluminum silicate particles. scirp.org

Phase formation is highly dependent on the precise conditions of pressure, temperature, and the presence of other components, such as water. The BeO-Al₂O₃-SiO₂-H₂O (BASH) system can yield several mineral phases besides beryl, including:

Phenakite (Be₂SiO₄)

Chrysoberyl (BeAl₂O₄)

Bertrandite (Be₄Si₂O₇(OH)₂)

Euclase (BeAlSiO₄(OH))

Quantitative evaluation of the BASH system has shown that beryl possesses a broad stability range, consistent with its natural abundance. msaweb.org The specific phase that crystallizes is determined by the thermodynamic conditions during synthesis. For instance, in one study, starting materials were dehydrated at 1400°C before being subjected to high-pressure solid-media experiments to determine the equilibrium boundaries between different phases. msaweb.org

| Material System | Sintering/Process Temperature | Process Details | Resulting Phase/Product |

|---|---|---|---|

| Beryl Ore, Na₂(SiF₆), Soda | ~770°C | Sintering for extraction chemicalbook.com | Sodium Tetrafluoroberyllate, Al₂O₃, SiO₂ chemicalbook.com |

| Al-Beryl Composite | 500°C | Microwave Sintering researchgate.net | Metal Matrix Composite researchgate.net |

| Al-Beryl Composite | 600°C | Vacuum Sintering scirp.org | Metal Matrix Composite with strong bonding scirp.org |

| BeO-Al₂O₃-SiO₂-H₂O (BASH) | Variable High T & P | Solid-media experiments msaweb.org | Stable phases including Beryl, Phenakite, Chrysoberyl msaweb.org |

| BeO-TiO₂ Ceramics | 1660°C | Vacuum Sintering mdpi.com | BeO with various Titanium Oxide phases (e.g., Ti₃O₅) mdpi.com |

Novel and Emerging Synthesis Approaches for this compound Materials

Research continues to explore more efficient and controlled methods for synthesizing this compound and related materials. These novel approaches offer advantages such as lower processing temperatures, higher purity, and the ability to create unique structures.

Sol-Gel Process: The sol-gel method is a versatile, low-temperature technique for producing high-purity ceramics. encyclopedia.pub It involves the transition of a system from a liquid "sol" into a solid "gel" phase. For aluminosilicates, this typically starts with precursors like metal alkoxides. nih.gov This method has been adapted to produce new aluminosilicate (B74896) glass particles for dental applications and is noted for its ability to create homogeneous, nanometric particles. nih.gov Patents have described the use of silica sol in combination with sodium beryllate and sodium aluminate to produce crystalline beryllo-alumino-silicates with a zeolite structure, highlighting the potential of sol-gel methods for this specific compound class. google.com

Epitaxial Growth: A specialized application of the flux method involves the epitaxial overgrowth of synthetic emerald (the chromium-doped variety of beryl) onto a seed crystal of natural, less expensive beryl. gia.edu This process allows for the creation of a surface layer of high-quality synthetic gem material on a natural substrate, which is more time and cost-effective than growing a full crystal. gia.edu

Microwave Sintering: As an alternative to conventional furnace heating, microwave sintering has been used to fabricate Al-Beryl metal matrix composites. researchgate.net This technique can offer benefits such as faster heating rates and more uniform temperature distribution, potentially leading to improved material properties.

Synthesis of Beryllo-Alumino-Silicate Zeolites: An emerging area is the synthesis of crystalline materials with zeolite structures containing beryllium. These beryllo-alumino-silicates are produced under hydrothermal conditions from aqueous mixtures of SiO₂, Al₂O₃, and BeO sources. google.com These novel zeolites exhibit different molar ratios of SiO₂ to Al₂O₃ compared to their pure aluminosilicate counterparts and can be produced with varying crystal structures, such as the mordenite (B1173385) type. google.com

| Method | Key Principle | Typical Precursors | Primary Advantage | Resulting Material |

|---|---|---|---|---|

| Sol-Gel | Formation of a gel from a chemical solution encyclopedia.pub | Silica Sol, Sodium Beryllate, Sodium Aluminate google.com | Low temperature, high purity, homogeneity encyclopedia.pubnih.gov | Beryllo-alumino-silicate zeolites, glass particles nih.govgoogle.com |

| Epitaxial Overgrowth | Growing a thin crystal layer on a seed crystal via flux method gia.edu | Beryl nutrients in a flux, natural beryl seed gia.edu | Cost and time-effective for gem applications gia.edu | Synthetic emerald layer on natural beryl gia.edu |

| Microwave Sintering | Heating with microwave radiation researchgate.net | Aluminum powder, Beryl powder researchgate.net | Rapid and uniform heating researchgate.net | Al-Beryl metal matrix composites researchgate.net |

| Zeolite Synthesis | Hydrothermal crystallization of specific porous structures google.com | Sources of SiO₂, Al₂O₃, BeO, and alkali hydroxides google.com | Creates novel porous materials with catalytic potential google.com | Crystalline beryllo-alumino-silicates (mordenite type) google.com |

Structural and Crystallographic Investigations of Beryllium Aluminum Silicate

Crystal Structure Determination and Refinement in Beryllium-Aluminum-Silicate Systems

The crystal structure of beryl (B75158) has been precisely determined and refined using advanced techniques such as single-crystal X-ray and neutron diffraction. rruff.infomsaweb.org These methods provide detailed insights into the atomic arrangement, coordination environments, and the nature of the chemical bonding within the crystal lattice. Beryl crystallizes in the hexagonal system and is characterized by a framework of silicate (B1173343) rings linked by beryllium and aluminum cations. wikipedia.orgrruff.infomsaweb.org

The fundamental framework of this compound is constructed from three primary polyhedral units: silicon-oxygen tetrahedra (SiO₄), beryllium-oxygen tetrahedra (BeO₄), and aluminum-oxygen octahedra (AlO₆). geoscienceworld.orgsciencephotogallery.com

Silicon (Si) : Each silicon atom is tetrahedrally coordinated to four oxygen atoms, forming SiO₄ units. These tetrahedra share corners to form six-membered rings. geoscienceworld.orgroyalsocietypublishing.org

Beryllium (Be) : Beryllium atoms are also in tetrahedral coordination, linked to four oxygen atoms (BeO₄). These tetrahedra cross-link the silicate rings. geoscienceworld.orgrruff.info

Aluminum (Al) : Aluminum atoms occupy octahedral sites, each coordinated to six oxygen atoms (AlO₆). These octahedra also serve to connect the silicate rings and beryllium tetrahedra, forming a robust three-dimensional framework. geoscienceworld.orgrruff.info

| Cation | Coordination Number | Polyhedron | Role in Structure |

|---|---|---|---|

| Silicon (Si) | 4 | Tetrahedron (SiO₄) | Forms six-membered rings (Si₆O₁₈) |

| Beryllium (Be) | 4 | Tetrahedron (BeO₄) | Cross-links silicate rings |

| Aluminum (Al) | 6 | Octahedron (AlO₆) | Cross-links silicate rings and Be tetrahedra |

A defining feature of the this compound structure is the presence of six-membered rings of silicate tetrahedra, with the formula Si₆O₁₈. gemologyonline.com These rings are stacked one above another, aligned parallel to the crystallographic c-axis. wikipedia.orggeoscienceworld.org This stacking creates open channels that run continuously through the crystal structure, also parallel to the c-axis. wikipedia.orggemologyonline.com

Lattice Parameter Analysis and Space Group Symmetry of this compound

Crystallographic studies have established the symmetry and dimensions of the beryl unit cell with high precision.

Crystal System : Hexagonal wikipedia.orgmindat.org

Space Group : P6/mcc wikipedia.orgrruff.infogemologyonline.com

Point Group (Crystal Class) : 6/m 2/m 2/m (Dihexagonal Dipyramidal) wikipedia.orggemologyonline.com

The lattice parameters, which define the size of the unit cell, vary slightly depending on the chemical composition of the specific beryl sample. Impurity substitutions in the tetrahedral and octahedral sites can cause expansion or contraction of the lattice. geoscienceworld.org However, typical values fall within a narrow range.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Hexagonal | wikipedia.orgmindat.orggalleries.com |

| Space Group | P6/mcc | wikipedia.orgrruff.infogemologyonline.commindat.org |

| Point Group | 6/m 2/m 2/m | wikipedia.orggemologyonline.commindat.org |

| Lattice Parameter 'a' | 9.205 - 9.274 Å | gemologyonline.commindat.org |

| Lattice Parameter 'c' | 9.187 - 9.249 Å | gemologyonline.commindat.org |

| c/a Ratio | ~0.991 - 1.003 | geoscienceworld.org |

The ratio of the lattice parameters (c/a) is a sensitive indicator of the type of substitution occurring within the crystal. A higher degree of substitution at the octahedral Al site tends to decrease the c/a ratio, whereas significant substitution at the tetrahedral Be site typically increases it. geoscienceworld.org

Point Defects and Extended Defects in this compound Crystals

Like all crystalline materials, beryl crystals are not perfect and contain various types of crystallographic defects. wikipedia.org These imperfections can be point defects, affecting a single lattice site, or more extended defects. libretexts.org Point defects in beryl are particularly significant as they are largely responsible for the mineral's wide range of colors and are crucial for understanding its geological formation conditions.

The incorporation of impurity ions into the beryl lattice is a primary form of point defect and occurs mainly through substitutional mechanisms. copernicus.orgsemanticscholar.org This involves the replacement of the primary framework cations (Be²⁺, Al³⁺) by other ions of similar size and charge.

Octahedral (Al³⁺) Site Substitution : The aluminum site is commonly substituted by various transition metal ions. This type of substitution is the primary cause of color in most beryl varieties. copernicus.orgsemanticscholar.org

Chromium (Cr³⁺) and Vanadium (V³⁺) replacing Al³⁺ imparts the intense green color characteristic of emerald. chemicalbook.comcopernicus.org

Iron (Fe²⁺/Fe³⁺) substitution for Al³⁺ results in a range of colors. Fe²⁺ is associated with the blue to blue-green hues of aquamarine, while Fe³⁺ can produce the yellow of heliodor. sciencephotogallery.commindat.org The presence of both iron oxidation states can lead to sea-green colors. mindat.org

Manganese (Mn²⁺/Mn³⁺) substitution is responsible for pink and red varieties. Mn²⁺ replacing Al³⁺ causes the pink color of morganite, while Mn³⁺ results in the rare red beryl. sciencephotogallery.commindat.org

Tetrahedral (Be²⁺) Site Substitution : The beryllium site can also host substitutions, most commonly by lithium.

Lithium (Li⁺) is the most frequent substituent for Be²⁺. rruff.infomsaweb.org This substitution creates a charge deficit (Li⁺ for Be²⁺) that is typically balanced by the incorporation of alkali ions (like Na⁺ or Cs⁺) into the structural channels. geoscienceworld.orgrruff.info

| Impurity Ion | Host Site | Substituted Ion | Resulting Variety/Color |

|---|---|---|---|

| Cr³⁺, V³⁺ | Octahedral | Al³⁺ | Emerald (Green) |

| Fe²⁺ | Octahedral | Al³⁺ | Aquamarine (Blue/Blue-Green) |

| Fe³⁺ | Octahedral | Al³⁺ | Heliodor (Yellow) |

| Mn²⁺ | Octahedral | Al³⁺ | Morganite (Pink) |

| Mn³⁺ | Octahedral | Al³⁺ | Red Beryl (Red) |

| Li⁺ | Tetrahedral | Be²⁺ | Often associated with Morganite; requires charge compensation |

In addition to substitutional impurities, other point defects such as vacancies and interstitials can exist in the this compound lattice.

Vacancies : A vacancy is a point defect that consists of a missing atom from a normally occupied atomic site in the crystal lattice. wikipedia.orgyoutube.com These defects are formed during crystal growth and their concentration is dependent on temperature; more vacancies are present at higher temperatures. wikipedia.orgweizmann.ac.il In beryl, vacancies at the Be, Al, or Si sites could potentially occur, influencing diffusion processes and the mechanical properties of the crystal. wikipedia.org

Interstitial Defects : An interstitial defect is formed when an atom occupies a position in the crystal lattice that is not a normal atomic site, such as a small void between atoms. libretexts.orgweizmann.ac.il The formation of a self-interstitial, where an atom from the crystal is crowded into one of these voids, is generally considered energetically unfavorable and occurs in low concentrations. weizmann.ac.il In the context of beryl, the large structural channels can accommodate various atoms and molecules. wikipedia.org While these are inherent features of the structure, the occupation of these channel sites by impurity ions can be considered a form of interstitialcy, distinct from the substitution of framework atoms. copernicus.orgsemanticscholar.org There is ongoing debate in the scientific literature about whether certain ions, such as iron, can occupy these interstitial channel sites in addition to their more accepted substitutional roles. copernicus.orgsemanticscholar.org

The presence and concentration of these defects, whether they are substitutional impurities, vacancies, or interstitials, can have a significant impact on the physical properties of this compound, including its color, thermal conductivity, and mechanical strength. weizmann.ac.il

Structural Distortion and Polymorphism in this compound under Varied Conditions

The crystal structure of this compound, commonly known as beryl, exhibits notable distortions under varying pressure and temperature conditions. These distortions are primarily accommodated by changes in the bond lengths and angles of the constituent polyhedra, leading to anisotropic compression and thermal expansion. At ambient conditions, beryl possesses a hexagonal crystal structure with the space group P6/mcc. arizona.edu This structure is characterized by rings of six silica (B1680970) tetrahedra (Si₆O₁₈) stacked along the c-axis, creating channels that can host various ions and molecules. wikipedia.org

Under increasing pressure, the beryl structure undergoes compression. Studies have shown that this compression is nearly isotropic. The linear compressibilities perpendicular (β⊥) and parallel (β₁) to the c-axis have been determined to be approximately 1.72 x 10⁻⁴ kbar⁻¹ and 2.10 x 10⁻⁴ kbar⁻¹, respectively. arizona.edu The compression is primarily achieved by the shortening of cation-anion bond distances within the beryllium (BeO₄) and aluminum (AlO₆) polyhedra. arizona.edu

Significant structural changes are observed at high pressures, indicating the potential for polymorphism. Raman and luminescence spectroscopy studies have suggested a phase transition to a high-pressure phase, termed beryl-II, at approximately 13.7 GPa. This transition is believed to involve the tilting and mild distortion of the Si₆O₁₈ rings. researchgate.net Ab initio calculations have also predicted a phase transition from the P6/mcc space group at around 14 GPa. researchgate.net Furthermore, investigations into the beryl-type mineral johnkoivulaite have revealed a second-order phase transition from a P6/mcc to a P3c1 structure at a critical pressure of about 4.13 GPa. researchgate.netgeoscienceworld.org This high-pressure polymorph was found to be almost twice as compressible as its low-pressure counterpart. researchgate.net

The thermal expansion of this compound is also anisotropic. At room temperature, the thermal expansivity along the a-axis is positive, while it is negative along the c-axis. This unusual behavior is attributed to the complex interactions and tilting of the silicate and beryllate tetrahedra within the crystal lattice.

Below is a data table summarizing the structural parameters of this compound under different conditions.

| Property | Condition | Value | Unit |

| Space Group | Ambient | P6/mcc | |

| Lattice Parameter (a) | Ambient | ~9.21 | Å |

| Lattice Parameter (c) | Ambient | ~9.19 | Å |

| Linear Compressibility (β⊥) | High Pressure | 1.72 (± 0.04) x 10⁻⁴ | kbar⁻¹ |

| Linear Compressibility (β₁) | High Pressure | 2.10 (± 0.09) x 10⁻⁴ | kbar⁻¹ |

| Bulk Modulus (K₀) | High Pressure | 1.70 (± 0.05) | Mbar |

| Thermal Expansivity (αₐ) | Room Temperature | +2.6 (± 0.1) x 10⁻⁶ | °C⁻¹ |

| Thermal Expansivity (αₑ) | Room Temperature | -2.9 (± 0.4) x 10⁻⁶ | °C⁻¹ |

| Predicted Phase Transition Pressure | High Pressure | ~14 | GPa |

Crystallographic Orientation and Anisotropy in this compound Materials

The hexagonal crystal structure of this compound inherently leads to significant anisotropy in its physical properties. This means that the material's properties vary depending on the crystallographic direction in which they are measured. The primary crystallographic directions in beryl are along the c-axis (parallel to the channels) and perpendicular to the c-axis (within the basal plane, along the a-axis).

The optical properties of this compound are a clear manifestation of its anisotropy. As a uniaxial crystal, it exhibits double refraction, meaning that light entering the crystal is split into two rays that travel at different velocities and are polarized perpendicular to each other. This results in two distinct refractive indices: nω (for the ordinary ray, vibrating perpendicular to the c-axis) and nε (for the extraordinary ray, vibrating parallel to the c-axis). The values for these refractive indices typically range from 1.564 to 1.595 for nω and 1.568 to 1.602 for nε. wikipedia.org

The mechanical properties of this compound are also highly dependent on crystallographic orientation. The elastic behavior of a single crystal is described by its elastic constants. Due to its hexagonal symmetry, beryl has five independent elastic constants. The orientation dependence of properties like Young's modulus and shear modulus can be calculated from these constants. For instance, the stiffness of the crystal is different when measured along the c-axis compared to within the basal plane. This anisotropy in mechanical properties is a critical consideration in the engineering applications of this compound materials.

The thermal properties also exhibit anisotropy. As mentioned in the previous section, the thermal expansion is anisotropic, with expansion along the a-axis and contraction along the c-axis upon heating at room temperature. Similarly, thermal conductivity is expected to differ along different crystallographic axes due to the arrangement of atoms and the presence of channels in the structure.

The following table presents some of the anisotropic properties of this compound.

| Property | Crystallographic Direction | Value | Unit |

| Refractive Index (nω) | Perpendicular to c-axis | 1.564 - 1.595 | |

| Refractive Index (nε) | Parallel to c-axis | 1.568 - 1.602 | |

| Birefringence (δ) | 0.0040 - 0.0070 | ||

| Linear Compressibility (β⊥) | Perpendicular to c-axis | 1.72 x 10⁻⁴ | kbar⁻¹ |

| Linear Compressibility (β₁) | Parallel to c-axis | 2.10 x 10⁻⁴ | kbar⁻¹ |

| Thermal Expansivity (αₐ) | Perpendicular to c-axis | +2.6 x 10⁻⁶ | °C⁻¹ |

| Thermal Expansivity (αₑ) | Parallel to c-axis | -2.9 x 10⁻⁶ | °C⁻¹ |

Advanced Spectroscopic Characterization of Beryllium Aluminum Silicate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Short-Range Order and Site Occupancy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique for probing the local atomic environments and short-range order in crystalline materials like beryllium-aluminum-silicate (beryl). By measuring the resonant frequencies of specific atomic nuclei, NMR provides detailed insights into coordination numbers, bond angles, and the distribution of atoms within the crystal lattice. In the study of beryl (B75158) (Be₃Al₂Si₆O₁₈), multinuclear NMR, including ⁹Be, ²⁹Si, and ²⁷Al, is employed to elucidate the occupancy of tetrahedral and octahedral sites and to understand the extent of atomic disorder.

Research employing ⁹Be Magic Angle Spinning (MAS) NMR has successfully resolved different beryllium sites within the beryl structure. For instance, studies have identified at least two distinct Be sites, which can be influenced by the presence of alkali ions in the structural channels. researchgate.net The chemical shifts and quadrupolar coupling constants derived from ⁹Be NMR spectra are sensitive to the local geometry of the BeO₄ tetrahedra.

Comprehensive NMR studies have also clarified ambiguities regarding Si/Al ordering. researchgate.net While the ideal beryl structure has distinct Al and Si sites, some degree of Si-Al disorder can occur. One- and two-dimensional ¹H, ²⁹Si, ²⁷Al, and ²³Na NMR studies have been used to unambiguously determine that a small degree of Si-Al disorder (~3%) can occur between neighboring tetrahedral sites, while avoiding the formation of Al-O-Al linkages. researchgate.net Furthermore, ¹H NMR has been instrumental in characterizing the types and orientations of water molecules and hydroxyl groups within the crystal's channels, identifying two primary forms: molecular water and hydroxyl ions substituting for O²⁻ in the lattice. oup.comoup.com

Interactive Table: Representative ⁹Be and ²⁹Si NMR Parameters for this compound.

| Nucleus | Site/Environment | Chemical Shift (ppm) | Quadrupole Coupling Constant (Cq) (MHz) | Reference Findings |

| ⁹Be | Be(I) in alkali-poor beryl | ~ -2.5 to -3.0 | Resolved | Represents Be in a more ordered, ideal tetrahedral environment. |

| ⁹Be | Be(II) in alkali-poor beryl | ~ -1.5 to -2.0 | Resolved | Represents Be in a slightly distorted tetrahedral environment, possibly due to nearby defects or minor substitutions. |

| ⁹Be | Alkali-rich beryl | Broad Signal | Less defined | The presence of alkali ions in the channels leads to a greater distribution of Be environments and broader NMR signals. researchgate.net |

| ²⁹Si | Si in Be-silicate glasses | -111 | N/A | The chemical shift is nearly identical to pure silica (B1680970) glass, indicating an unmodified SiO₄ network. researchgate.net |

Electron Microscopy-Based Spectroscopic Techniques for this compound

Electron microscopy techniques, coupled with spectroscopic analysis, provide high-resolution spatial and chemical information about this compound. These methods are crucial for linking the microstructure of the material to its elemental composition and electronic properties at the nanoscale.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. utexas.edu It is often integrated with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM). When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the constituent elements. The EDS detector measures the energy and intensity of these X-rays, allowing for the identification and quantification of the elements present.

In the analysis of this compound, SEM-EDS is routinely used to create elemental maps, which are two-dimensional visualizations of the spatial distribution of elements across a sample's surface. jeol.com These maps reveal the homogeneity of the major elements (Be, Al, Si, O) and the distribution of minor or trace substituting elements such as iron, chromium, magnesium, and alkali metals (e.g., Na, Cs). mdpi.commdpi.com Studies have used EDS to show homogenous compositions without significant zonation in some beryl crystals, while in others, it helps to identify compositional variations associated with different growth phases or alteration. mdpi.comresearchgate.net For instance, elemental mapping can distinguish between different types of beryl based on their chromium, magnesium, and iron content. mdpi.com

Interactive Table: Typical Elemental Data from EDS Analysis of Beryl.

| Element | Oxide | Weight % Range (Typical) | Common Substitution Site | Significance |

| Beryllium | BeO | ~14% | Be (tetrahedral) | A primary constituent of the mineral. |

| Aluminum | Al₂O₃ | ~19% | Al (octahedral) | A primary constituent of the mineral. Can be substituted by Fe, Cr, Mg. mdpi.com |

| Silicon | SiO₂ | ~67% | Si (tetrahedral) | A primary constituent of the mineral. |

| Iron | FeO | 0.2 - 1.5% | Al (octahedral) | A common chromophore, influencing blue and yellow colors. mdpi.com |

| Chromium | Cr₂O₃ | up to ~0.3% | Al (octahedral) | The primary chromophore responsible for the green color in emerald. mdpi.com |

| Sodium | Na₂O | 0.3 - 2.5% | Channel | A common alkali ion present for charge compensation. mdpi.com |

| Cesium | Cs₂O | up to ~3% | Channel | An alkali ion found in certain varieties like morganite. mdpi.com |

Electron Energy-Loss Spectroscopy (EELS) for Electronic Structure and Bonding

Electron Energy-Loss Spectroscopy (EELS) is a technique performed in a TEM that analyzes the energy distribution of electrons that have passed through a thin sample. As electrons traverse the specimen, they lose energy through inelastic scattering events, such as plasmon excitations and core-level ionizations. These energy losses are characteristic of the elements present and their bonding environment. wiley.com EELS is particularly advantageous for detecting light elements like beryllium, which are difficult to analyze with EDS. nih.gov

The EELS spectrum is divided into the low-loss region (up to ~50 eV), which provides information about valence electrons and plasmons, and the core-loss region, which shows sharp ionization edges corresponding to the binding energies of core electrons. The fine structure near these edges, known as the Energy-Loss Near-Edge Structure (ELNES), is sensitive to the local electronic structure, including oxidation states and coordination geometry.

For silicates, the Si L₂,₃ core-loss edge can be used to probe the crystal chemistry around the silicon atoms, providing information on the partial density of unoccupied states of the Si-O bonds. minsocam.org Studies on various silicates have shown that the shape and energy onset of the Si L₂,₃ edge correlate with the degree of polymerization of the SiO₄ tetrahedra. minsocam.orgresearchgate.net In this compound, EELS can provide detailed information on the Si-O, Al-O, and Be-O bonding. It can also be used in conjunction with Scanning Transmission Electron Microscopy (STEM) to perform quantitative analysis of atomic occupancy within the beryl channels and to determine the sample thickness, which is crucial for accurate quantification. researchgate.netresearchgate.net

Interactive Table: EELS Edges and Their Significance for this compound.

| Element | Edge | Energy Onset (eV) | Information Provided |

| Beryllium | K | ~111 | Presence and quantification of Be. ELNES provides information on the coordination and bonding of BeO₄ tetrahedra. eels.info |

| Oxygen | K | ~532 | Information on the O bonding environment, particularly its linkage to Si, Al, and Be. |

| Aluminum | L₂,₃ | ~73 | Oxidation state and coordination of Al in the octahedral sites. |

| Silicon | L₂,₃ | ~99 | Probes the Si-O bond and the polymerization of SiO₄ tetrahedra. The ELNES is sensitive to the local crystal chemistry. minsocam.org |

Computational and Theoretical Studies of Beryllium Aluminum Silicate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net In the study of beryllium-aluminum-silicate, DFT calculations are typically performed using a model of the beryl (B75158) unit cell, which contains 58 atoms (two formula units of Be₃Al₂Si₆O₁₈), with periodic boundary conditions to simulate the extended crystal lattice. researchgate.net To ensure accuracy, calculations often fix the lattice parameters to experimentally determined values. researchgate.net

DFT calculations are well-suited for determining the energetics of atomic site occupancy, which involves calculating the energy required to place atoms at different positions within the crystal lattice, and for studying the effects of impurity doping. These calculations can predict the most stable positions for constituent atoms and the preferred sites for impurities. For instance, the beryl structure features large open channels along its c-axis, which can host various impurity atoms and molecules. researchgate.net

While specific DFT studies detailing the substitution energies of framework cations (Be²⁺, Al³⁺, Si⁴⁺) are not extensively covered in the available literature, the principles of DFT allow for such investigations. The presence of alkali cations as impurities in the channels is known to occur, and their interaction with other molecules within these channels has been a subject of study. researchgate.netaip.org These impurities can influence the orientation and properties of molecules like water residing within the crystal's nano-cavities. aip.org A comprehensive energetic analysis using DFT could quantify the stability of different dopants and their impact on the beryl structure.

The electronic band structure and the density of states (DOS) are fundamental properties that determine a material's electrical and optical behavior. DFT is a primary tool for calculating these properties. For this compound, single-point calculations of the energy and density of states have been performed using methods like the tetrahedron method with Blöchl corrections. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations of this compound have been used to investigate dynamic processes such as the adsorption of molecules onto its surface. nih.gov These simulations involve creating a virtual model of the beryl surface and the interacting molecules, and then using force fields to calculate the atomic movements and forces over time. nih.gov

The simulation of atomic displacements and vibrational modes provides insight into the lattice dynamics of the crystal. Quantum mechanical calculations using Density Functional Perturbation Theory (DFPT), a method related to DFT, have been used to provide a comprehensive analysis of the infrared-active excitations in beryl. researchgate.netresearchgate.net These calculations allow for the assignment of specific atomic displacements to experimentally observed vibrational modes. researchgate.netresearchgate.net

MD simulations also offer a pathway to study these dynamic properties. For example, the dynamic behavior of water molecules confined within the nanocages of the beryl lattice has been analyzed, revealing two primary types of movement: rapid librations (oscillations) and less frequent orientational jumps between possible binding sites. aip.org Furthermore, MD simulations have been employed to explore the stability, diffusion, and desorption kinetics of hydrogen molecules on the beryl surface at various temperatures, providing valuable information on the atomic-scale dynamics of these interactions. nih.gov

| Mode | Filling Factor | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| ν₁ | 50% | 3617 | 3618 |

| 100% | 3618 | - | |

| ν₂ | 50% | 1604 | 1603 |

| 100% | 1604 | - | |

| ν₃ | 50% | 3704 | 3705 |

| 100% | 3707 | - |

This table presents a comparison of calculated and experimental frequencies for the intramolecular vibrational modes of water molecules within the beryl lattice, as determined by DFT calculations. The data is adapted from research on nano-confined water in beryl. researchgate.net

Computational modeling is crucial for understanding interfacial phenomena, such as the interaction of molecules with the surface of a material. The adsorption of molecular hydrogen (H₂) on the surface of this compound has been investigated using both DFT and MD simulations. nih.gov

DFT calculations were used to identify the favorable adsorption sites and to understand the binding mechanism. These studies found that H₂ molecules preferentially adsorb on the exposed oxygen atoms that surround the octahedral sites of the beryl structure, primarily through weak van der Waals interactions. nih.gov MD simulations were then used to explore the dynamic aspects of this adsorption process, providing insights into the binding energies and the distribution of adsorbed molecules on the surface. nih.gov While these studies provide a detailed view of molecular adsorption, specific computational research on the surface reconstruction of beryl, where surface atoms might rearrange into a structure different from the bulk, is not detailed in the reviewed sources.

| Parameter | DFT Calculation | MD Simulation (at 273.15 K) |

|---|---|---|

| Adsorption Distance (Å) | 2.352 | 2.338 |

| Configurational Energy (kJ mol⁻¹) | -17.59 | -17.29 |

This table summarizes the results from a combined DFT and MD study on the adsorption of molecular hydrogen on the beryl surface. The data highlights the close agreement between the two computational methods. nih.gov

Force Field Development and Parametrization for this compound Simulations

A force field, in the context of molecular modeling, is a set of parameters and a functional form used to calculate the potential energy of a system of atoms. The development of an accurate and reliable force field is a critical prerequisite for conducting meaningful MD simulations. mdpi.com These parameters are typically derived from or fitted to data from high-level quantum mechanics calculations (like DFT) or experimental results. usc.edu

For simulations involving this compound, specific force fields are required to accurately model the interatomic interactions. Research on the beryl-H₂ system has noted that force field parameters were meticulously parameterized to precisely represent the interactions. nih.gov This parametrization process ensures that the simulation can realistically capture the behavior of the system. While the specific parameters for beryl are not always published, the process involves adjusting the force field constants to reproduce known physical properties, such as binding energies or molecular geometries. The development of such specialized interatomic potentials is essential for extending MD simulations to larger systems and longer timescales while maintaining a reasonable degree of accuracy.

Thermodynamic Modeling of Phase Stability and Transformations in this compound Systems

Computational and theoretical studies are pivotal in understanding the complex behaviors of this compound systems under various geological conditions. Thermodynamic modeling, in particular, provides a quantitative framework for predicting phase stability and transformations, which are crucial for applications in materials science and petrology.

Pressure-Temperature Stability Fields and Equilibria

The stability of minerals within the this compound system is intrinsically linked to pressure and temperature. Thermodynamic models and experimental studies have been employed to delineate the pressure-temperature (P-T) stability fields for key phases such as beryl (Be₃Al₂(SiO₃)₆), chrysoberyl (B1170025) (BeAl₂O₄), phenakite (Be₂SiO₄), and bromellite (BeO). minsocam.orgsemanticscholar.org

Reversed high-pressure solid-media experiments have been crucial in locating the positions of several key reactions that define the stability limits of these minerals. minsocam.org For instance, one of the fundamental reactions in the dry BeO-Al₂O₃-SiO₂ (BAS) system is the breakdown of beryl into chrysoberyl, phenakite, and quartz (SiO₂). semanticscholar.org

Beryl Stability:

The high-temperature stability and melting relations of beryl have been the subject of numerous investigations. minsocam.org These studies, while often focused on synthesis, provide valuable data for constructing phase diagrams. The stability of beryl is not only a function of pressure and temperature but can also be influenced by the presence of water and other components. In the BeO-Al₂O₃-SiO₂-H₂O (BASH) system, the phase relations are significantly more complex. minsocam.org

The table below summarizes key reactions and their experimentally determined or calculated P-T conditions, illustrating the stability fields of major this compound phases.

| Reaction | Pressure (kbar) | Temperature (°C) | Reference |

| Beryl ⇌ Chrysoberyl + Phenakite + Quartz | > 10 | > 800 | minsocam.org |

| Euclase + Quartz ⇌ Beryl + Kyanite/Sillimanite + H₂O | ~3.5 | ~400 | minsocam.org |

| Bertrandite + Kaolinite ⇌ Beryl + Pyrophyllite + H₂O | < 2 | ~300 | minsocam.org |

The phase diagram for the BeO-Al₂O₃-SiO₂ system demonstrates the fields of stability for different mineral assemblages. At high pressures and temperatures, beryl is the stable phase. With decreasing pressure or increasing temperature, it can break down into assemblages involving chrysoberyl, phenakite, and an aluminum silicate (B1173343) polymorph (kyanite, sillimanite, or andalusite). minsocam.org The presence of water significantly lowers the temperatures of these reactions. minsocam.org

Free Energy Calculations and Reaction Pathways

The prediction of stable mineral assemblages and the pathways of their transformation relies on Gibbs free energy calculations. The phase with the lowest Gibbs free energy under a given set of pressure and temperature conditions is the most stable. Thermodynamic databases containing the standard state Gibbs free energies, enthalpies of formation, entropies, and heat capacities of the relevant phases are essential for these calculations. usgs.gov

The Gibbs free energy (G) of a reaction at a given temperature (T) and pressure (P) can be calculated using the following equation:

ΔGᵣ(P, T) = ΔHᵣ(P, T) - TΔSᵣ(P, T)

Where ΔHᵣ is the enthalpy change and ΔSᵣ is the entropy change of the reaction.

Reaction Pathways:

Thermodynamic modeling allows for the prediction of reaction pathways as conditions change. For example, during the prograde metamorphism of a beryllium-rich sedimentary rock, the initial low-temperature assemblage might consist of minerals like bertrandite and kaolinite. As temperature and pressure increase, these minerals will react to form more stable higher-grade minerals. A possible reaction pathway could be:

Bertrandite + Kaolinite → Euclase + Pyrophyllite + H₂O → Beryl + Aluminum Silicate + H₂O

The specific sequence of reactions and the P-T conditions at which they occur are determined by the free energy changes of all possible reactions in the system.

Ab initio calculations, which are based on quantum mechanics, can be used to compute the thermodynamic properties of minerals from first principles. researchgate.net These theoretical approaches are particularly valuable for phases where experimental data is scarce or difficult to obtain. For instance, calculations of the thermo-elastic properties of beryl have provided insights into its behavior at high pressures and temperatures, complementing experimental findings. researchgate.net

The following table provides a hypothetical example of standard molar Gibbs free energy of formation (ΔG°f) values for key compounds in the this compound system, which are essential for calculating reaction energies.

| Compound | Formula | ΔG°f (kJ/mol) |

| Beryl | Be₃Al₂(SiO₃)₆ | -8850.5 |

| Chrysoberyl | BeAl₂O₄ | -2286.1 |

| Phenakite | Be₂SiO₄ | -2160.2 |

| Quartz | SiO₂ | -856.3 |

| Corundum | Al₂O₃ | -1582.3 |

| Bromellite | BeO | -581.6 |

Note: These values are illustrative and may vary depending on the thermodynamic database.

By utilizing such data, petrologists and material scientists can construct detailed petrogenetic grids and phase diagrams that map out the stability of different mineral assemblages and predict the geochemical evolution of rocks containing beryllium, aluminum, and silicon. minsocam.org

Geological and Petrological Research on Natural Beryllium Aluminum Silicates

Geochemical Processes of Beryllium-Aluminum-Silicate Mineral Formation

The formation of this compound minerals is intrinsically linked to specific geochemical processes that concentrate beryllium, an otherwise rare element in the Earth's crust. americanelements.comusgs.gov These minerals, predominantly beryl (B75158), typically form in highly evolved igneous systems, particularly granitic pegmatites, and certain metamorphic rocks. earth.comstudysmarter.co.ukproquest.com The genesis is often a multi-stage process involving both magmatic and hydrothermal phases. mdpi.com

Hydrothermal fluids play a crucial role in the final stages of this compound crystallization and in the alteration of primary beryl. geoscienceworld.org As granitic magmas cool and crystallize, incompatible elements like beryllium become concentrated in the residual melt and associated volatile-rich fluids. mdpi.com

The evolution of these fluids dictates the stability and precipitation of beryl. For instance, in the Triberg granitic complex in Germany, late-magmatic to hydrothermal greisen fluids interacted with beryl-bearing pegmatites over a range of temperatures. researchgate.net At high temperatures (around 550 °C), gem-quality aquamarine precipitated in vugs, while at lower temperatures (around 220-250 °C), these fluids caused the replacement of primary beryl by secondary beryllium minerals like bertrandite and phenakite. researchgate.net

Fluid inclusion studies in beryl crystals from pegmatites in northeastern Brazil reveal a transition from a late magmatic stage to a hydrothermal stage. geoscienceworld.org An isobaric drop in temperature from the magmatic stage led to the exsolution of a CO₂-enriched fluid and a saline water-rich phase at temperatures of 390–480 °C and pressures of 2.1–2.7 kbar. geoscienceworld.orgresearchgate.net Subsequent cooling and infiltration of meteoric water resulted in lower salinity hydrothermal fluids (at 190–240 °C) that were responsible for the alteration of the primary beryl. geoscienceworld.org The composition of these fluids, particularly the ratio of sodium to potassium, and the fluid-to-rock ratio are critical factors controlling the precipitation and stability of secondary beryl. researchgate.net

Table 1: P-T-X Conditions of Hydrothermal Fluids in Beryl Formation

| Location/Study | Fluid Type | Temperature (°C) | Pressure (kbar) | Salinity (wt% NaCl eq.) | Key Observations |

|---|---|---|---|---|---|

| Triberg Granite, Germany | Greisen Fluids | ~220 - 550 | Not specified | 4% | High-T precipitation of aquamarine; Low-T replacement of beryl. researchgate.net |

| Borborema Province, Brazil | Pseudosecondary Inclusions | 390 - 480 | 2.1 - 2.7 | High (Saline) | CO₂-enriched fluids exsolved from magma. geoscienceworld.orgresearchgate.net |

| Borborema Province, Brazil | Secondary Inclusions | 190 - 240 | 0.57 - 0.73 | Low | Alteration of primary beryl by later, cooler fluids. geoscienceworld.orgresearchgate.net |

The genesis of beryllium-aluminum-silicates is predominantly associated with specific magmatic and metamorphic environments.

Magmatic Conditions: Granitic magmas, particularly highly fractionated, peraluminous S-type granites, are the most common source for beryl mineralization. mdpi.com During the partial melting of the continental crust, especially from metapelitic rocks, beryllium can be released from minerals like muscovite (B576469) and become enriched in the resulting magma. mdpi.com As this magma undergoes fractional crystallization, beryllium is further concentrated in the residual melt. researchgate.net Beryl crystallization temperatures in granitic pegmatites have been estimated to range from 586 to 755 °C. mdpi.comresearchgate.net The pressure for crystallization is also a key factor, with pressures of approximately 233–246 MPa considered favorable for the saturation of beryllium in the magma. mdpi.comresearchgate.net The presence of fluxing elements such as fluorine, boron, and phosphorus can also influence the solubility and subsequent crystallization of beryl. geoscienceworld.org

Metamorphic Conditions: Beryl can also form in metamorphic rocks, such as schists. mdpi.com This typically occurs through metasomatism, where beryllium-bearing fluids derived from a nearby granitic intrusion interact with favorable host rocks. mdpi.com For example, in the South Eastern Desert of Egypt, beryl mineralization in schists is attributed to the interaction of fluids from highly evolved felsic magmas with pre-existing mafic-ultramafic rocks. mdpi.com This interaction introduces beryllium and other elements into a host rock rich in chromium and vanadium, which can act as chromophores, leading to the formation of the emerald variety of beryl. mdpi.com The temperature for beryl formation under more hydrous, metamorphic, or late-stage hydrothermal conditions can be as low as 400 °C. mdpi.com

Mineralogical Associations and Paragenesis of this compound Occurrences

Beryllium-aluminum-silicates are found in association with a characteristic suite of minerals that reflect their geological environment. The paragenesis, or the sequence of mineral formation, provides clues about the evolution of the geological system.

In granitic pegmatites, the most common setting for beryl, it is typically associated with quartz, feldspars (microcline, albite), and micas (muscovite, lepidolite). galleries.comarizona.edumtu.edu Other common accessory minerals include tourmaline, spodumene, topaz, cassiterite, and columbite-tantalite. arizona.edu Beryl often crystallizes in the intermediate zones of zoned pegmatites or in pockets and cavities, indicating its formation during the later stages of pegmatite consolidation. wisc.edumdpi.com In some occurrences, multiple generations of beryl can be identified, showing variations in composition and morphology that reflect the evolving conditions of the pegmatitic system. mdpi.comcambridge.org

In metamorphic settings, such as schists, beryl is often found with phlogopite, biotite, chlorite, tremolite-actinolite, and plagioclase. mdpi.comarcjournals.org The presence of beryl in these rocks is often linked to nearby quartz veins or pegmatite intrusions that provided the beryllium-rich fluids. mdpi.comarcjournals.org The paragenesis in these deposits can be complex, with early, euhedral beryl crystals sometimes being fractured and overgrown or replaced by later mineral phases. mdpi.com

The alteration of primary beryl under hydrothermal conditions leads to a different paragenetic assemblage. Beryl can be replaced by minerals such as euclase, bertrandite, phenakite, and kaolinite. geoscienceworld.orgresearchgate.net

Stable Isotope Geochemistry Applied to this compound Systems

Stable isotope geochemistry is a powerful tool for tracing the origin and evolution of the fluids and magmas involved in the formation of beryllium-aluminum-silicates.